(S)-(+)-3-Chloro-1,2-propanediol

概述

描述

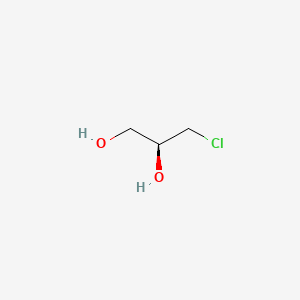

(S)-(+)-3-Chloro-1,2-propanediol is a chiral organic compound with the molecular formula C3H7ClO2. It is an important intermediate in organic synthesis and is used in various chemical reactions due to its unique structure. The compound is characterized by the presence of a chlorine atom and two hydroxyl groups attached to a three-carbon chain, making it a versatile building block in the synthesis of more complex molecules.

准备方法

Synthetic Routes and Reaction Conditions: (S)-(+)-3-Chloro-1,2-propanediol can be synthesized through several methods. One common approach involves the chlorination of glycerol. This reaction typically uses hydrochloric acid or thionyl chloride as the chlorinating agent. The reaction conditions often require controlled temperatures and the presence of a catalyst to ensure the selective formation of the (S)-enantiomer.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of biocatalysts to achieve high enantioselectivity. Enzymatic methods, such as the use of lipases, are employed to convert racemic mixtures into the desired (S)-enantiomer. This method is preferred due to its efficiency and environmentally friendly nature.

化学反应分析

Types of Reactions: (S)-(+)-3-Chloro-1,2-propanediol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form 3-chloro-1,2-propanediol, which lacks the chiral center.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form glycidol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide.

Major Products Formed:

Oxidation: Formation of 3-chloro-2-hydroxypropanoic acid.

Reduction: Formation of 1,2-propanediol.

Substitution: Formation of glycidol.

科学研究应用

Pharmaceutical Development

(S)-(+)-3-Chloro-1,2-propanediol serves as an important intermediate in the synthesis of various pharmaceuticals. It is particularly noted for its role in the production of:

- Guaifenesin : A medication used as an expectorant.

- Atorvastatin : A statin drug used to lower cholesterol levels.

- Iohexol : A contrast medium used in medical imaging.

These applications highlight its significance in developing drugs that target specific therapeutic areas .

Cosmetic Formulations

In the cosmetic industry, this compound is utilized for its preservative and stabilizing properties. It enhances the shelf life and safety of personal care products. Its effectiveness as a stabilizer helps maintain the consistency and texture of formulations such as lotions, creams, and shampoos .

Food Industry

This compound is also employed as a food additive. It acts as a stabilizer and emulsifier, improving the texture and consistency of processed foods. However, it is important to note that this compound has been identified as a contaminant in hydrolyzed vegetable proteins and soy sauce, necessitating careful regulation of its concentration in food products .

Biochemical Research

Researchers use this compound in biochemical studies to investigate enzyme activity and metabolic pathways. Its role in understanding biological processes makes it a valuable tool for scientists exploring cellular metabolism and enzymatic functions .

Polymer Chemistry

In polymer chemistry, this compound is involved in producing specialty polymers. These polymers exhibit unique properties that are beneficial for various industrial applications, including coatings and adhesives .

Data Table: Applications Overview

| Application Area | Specific Uses | Notable Compounds/Products |

|---|---|---|

| Pharmaceutical | Intermediate for drug synthesis | Guaifenesin, Atorvastatin, Iohexol |

| Cosmetic | Preservative and stabilizer | Lotions, creams |

| Food Industry | Stabilizer and emulsifier | Processed foods |

| Biochemical Research | Studies on enzyme activity | Metabolic pathway research |

| Polymer Chemistry | Production of specialty polymers | Coatings, adhesives |

Case Study 1: Pharmaceutical Synthesis

A study demonstrated the synthesis of atorvastatin using this compound as an intermediate. The research outlined the efficiency of this compound in producing high yields of atorvastatin with minimal side reactions.

Case Study 2: Food Safety

Research conducted on the levels of this compound in hydrolyzed vegetable proteins revealed significant contamination levels that raised concerns regarding food safety standards. Regulatory measures were suggested to monitor and control its concentration in food products to ensure consumer safety.

Case Study 3: Biochemical Pathways

An investigation into the effects of this compound on enzyme activity showed that it inhibited certain glycolytic enzymes in rat models. This study provided insights into its potential effects on metabolic processes and highlighted the need for further research into its biochemical interactions .

作用机制

The mechanism of action of (S)-(+)-3-Chloro-1,2-propanediol involves its interaction with various molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes and preventing their normal function. This inhibition can affect various biochemical pathways, leading to changes in cellular processes. The specific molecular targets and pathways involved depend on the context of its use, such as in therapeutic applications or industrial processes.

相似化合物的比较

®-(-)-3-Chloro-1,2-propanediol: The enantiomer of (S)-(+)-3-Chloro-1,2-propanediol, which has different optical activity and potentially different biological effects.

Glycidol: A related compound formed through the substitution of the chlorine atom with a hydroxyl group.

1,2-Propanediol: A reduction product of this compound, lacking the chiral center.

Uniqueness: this compound is unique due to its chiral nature and the presence of both a chlorine atom and hydroxyl groups. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

生物活性

(S)-(+)-3-Chloro-1,2-propanediol, commonly referred to as 3-MCPD, is a chlorinated compound that has garnered attention due to its biological activity and potential health implications. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.

3-MCPD is a by-product formed during the processing of certain foods, particularly in the chemical refining of oils. It can also be found in various food products such as baked goods, dairy products, and processed meats. The compound exists as two enantiomers: this compound and (R)-(-)-3-chloro-1,2-propanediol, with differing biological activities.

Toxicological Effects

Research indicates that 3-MCPD exhibits several toxicological effects, particularly on reproductive health and kidney function:

- Spermatotoxicity : Studies have shown that administration of 3-MCPD leads to decreased testosterone secretion and impaired sperm glycolysis. For instance, a study demonstrated that daily subcutaneous injections of 6.5 mg/kg body weight in rats resulted in reduced activity of glycolytic enzymes in testicular tissues . Additionally, the compound was found to decrease RNA and protein levels in the testes and epididymis .

- Kidney Damage : Intraperitoneal injections of 100 mg/kg body weight caused acute glomerular nephritis in male rats, characterized by increased diuresis and the presence of calcium oxalate crystals in urine . Higher doses led to severe proteinuria and glucosuria .

The mechanisms underlying the biological activity of 3-MCPD include:

- Inhibition of Enzymatic Activity : The compound is believed to inhibit key glycolytic enzymes such as glyceraldehyde 3-phosphate dehydrogenase and triosephosphate isomerase through its metabolite, beta-chlorolactate .

- Alteration of Cellular pH : Reduced H+-ATPase expression in the cauda epididymis has been linked to altered pH levels, which may contribute to its spermatotoxic effects .

Animal Studies

Several studies have investigated the effects of 3-MCPD on different animal models:

- Long-term Exposure : In a study involving Fischer 344 rats exposed to varying concentrations (0, 100, 300, or 500 mg/L) for 90 days, no significant neuromotor deficits were observed; however, male rats exhibited higher mortality rates and severe testicular degeneration at higher doses .

- Dermal Exposure : A long-term dermal application study on Swiss mice showed no significant changes in health parameters; however, local sarcomas were noted at injection sites .

| Study Type | Dose (mg/kg) | Duration | Key Findings |

|---|---|---|---|

| Subcutaneous Injection | 6.5 | Daily for 9 days | Decreased sperm glycolysis; reduced testosterone |

| Intraperitoneal Injection | 100 | Single dose | Acute kidney damage; proteinuria |

| Long-term Gavage | 30 or 60 | 72 weeks | Testicular degeneration; increased mortality |

属性

IUPAC Name |

(2S)-3-chloropropane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7ClO2/c4-1-3(6)2-5/h3,5-6H,1-2H2/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSZWWUDQMAHNAQ-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CCl)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](CCl)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60827-45-4 | |

| Record name | (+)-3-Chloro-1,2-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60827-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Chlorohydrin, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060827454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .ALPHA.-CHLOROHYDRIN, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/227BD3H6H6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。